molecular formula C30H34N2O3.HCl B000959 Bazedoxifene HCl CAS No. 198480-56-7

Bazedoxifene HCl

货号 B000959
CAS 编号: 198480-56-7
分子量: 507.1 g/mol
InChI 键: COOWZQXURKSOKE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bazedoxifene HCl is a novel, non-steroidal, indole-based selective estrogen receptor modulator (SERM) with IC50 values of 23 nM and 89 nM for ERα and ERβ, respectively . It is used to treat moderate to severe vasomotor symptoms in menopause and osteoporosis alone or in combination with conjugated estrogens .


Molecular Structure Analysis

Bazedoxifene HCl has a chemical formula of C30H34N2O3 and a molecular weight of 470.613 . The computational simulation analysis of the bazedoxifene molecular structure has found that it can bind the D1 domain of GP130 and block IL-11, thus inhibiting IL-11/GP130 signaling and further preventing hexamer formation and the signaling cascade downstream of STAT3 .


Chemical Reactions Analysis

Bazedoxifene HCl is a selective estrogen receptor modulator (SERM), acting as both an estrogen-receptor agonist and/or antagonist, depending upon the cell and tissue type and target genes . It inhibits phosphorylation of signal transducer and activator of transcription 3 (p-STAT3) and its nuclear translocation induced by IL-11 in colon cancer cells .


Physical And Chemical Properties Analysis

Bazedoxifene HCl is a small molecule with a chemical formula of C30H34N2O3 and a monoisotopic weight of 470.256942963 .

科学研究应用

Selective Estrogen Receptor Modulator

Bazedoxifene Acetate is a novel, stringently screened selective estrogen receptor modulator . It has the ability to bind to and activate estrogen receptors . It does not stimulate proliferation of MCF-7 cells but does inhibit 17β-estradiol-induced proliferation .

Bone Health Improvement

Bazedoxifene promotes increased bone mineral density and bone strength in rats . In ovariectomized rats, bazedoxifene was associated with significant increases in bone mineral density at 6 weeks, compared with control .

Uterine Health

In an immature rat uterine model, bazedoxifene was associated with less increase in uterine wet weight than either ethinyl estradiol or raloxifene . Histological analysis revealed that coadministration of bazedoxifene also appeared to reduce raloxifene-stimulated endometrial luminal epithelial cell and myometrial cell hypertrophy .

Treatment for Osteoporosis

Bazedoxifene acetate represents a promising new treatment for osteoporosis, with a potential for less uterine and vasomotor effects than selective estrogen receptor modulators currently used in clinical practice . It is used in the prevention of postmenopausal osteoporosis .

Inhibitor of Protein-Protein Interactions

The FDA-approved drug Bazedoxifene is a novel inhibitor of protein–protein interactions between IL-6 and GP130 . Multiple ligand simultaneous docking and drug repositioning approaches have demonstrated that an IL-6/GP130 inhibitor can act as a selective estrogen modulator .

Antitumor Effects in HPV-Positive Cervical Cancer

Bazedoxifene inhibits cell invasion, migration, colony formation, and tumor growth in cervical cancer cells . It inhibits the GP130/STAT3 pathway and suppresses the EMT (Epithelial-mesenchymal transition) sub-signal . Thus, it may provide a basis for cervical cancer replacement therapy .

安全和危害

Bazedoxifene HCl is toxic and a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

未来方向

Bazedoxifene HCl is a promising therapeutic agent targeting IL-11/GP130 signaling for human colorectal cancer therapy . It is also being investigated for its potential use in the treatment of postmenopausal osteoporosis .

Relevant Papers The paper “Bazedoxifene as a novel GP130 inhibitor for Colon Cancer therapy” discusses the potential of Bazedoxifene HCl as a therapeutic agent for colon cancer . Another paper on Springer discusses Bazedoxifene HCl’s potential for the treatment of postmenopausal osteoporosis .

属性

IUPAC Name

1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O3.ClH/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOWZQXURKSOKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433034
Record name Bazedoxifene HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bazedoxifene HCl

CAS RN

198480-56-7
Record name 1H-Indol-5-ol, 1-[[4-[2-(hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198480-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bazedoxifene HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Bazedoxifene hydrochloride (5 g), dichloromethane (75 mL), and water (50 mL) are mixed and triethylamine (4 mL) is slowly added to obtain a pH range of 9.5-10.5 of the aqueous phase. The layers are separated and the aqueous layer is extracted with dichloromethane (2×25 mL). The organic layers are combined followed by addition of water (50 mL), at which point pH of the aqueous phase is about 10.4. To this mixture, a solution of 5% acetic acid (75 mL) is slowly added until the pH is about 9, at which point a crystalline solid forms. The solid is collected by filtration, washed with dichloromethane (25 mL), and dried under vacuum at 50° C. to afford crystalline bazedoxifene free base in 73.27% yield (HPLC purity 99.67%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step Two
Yield
73.27%

Synthesis routes and methods II

Procedure details

Bazedoxifene hydrochloride (20 g) and dimethylformamide (200 mL) are charged into a round bottomed flask and stirred for 10-15 minutes. To the reaction mixture, triethylamine (8 mL) and toluene (400 mL) are added and the mixture is stirred at room temperature for 10-20 minutes. Then two lots of water (40 mL and 860 mL) are sequentially added with intermittent stirring for 10-20 minutes and finally the reaction mixture is stirred for 5-6 hours at room temperature. The reaction mixture is then cooled to 7.5-12.5° C. and stirred at the same temperature for another 3-4 hours. The solid formed is collected by filtration, washed with water (40 mL), toluene (40 mL) and dried under vacuum below 50° C. to afford 16.2 g of crystalline bazedoxifene free base Form A of 99.79% HPLC purity.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bazedoxifene HCl
Reactant of Route 2
Bazedoxifene HCl
Reactant of Route 3
Bazedoxifene HCl
Reactant of Route 4
Bazedoxifene HCl
Reactant of Route 5
Reactant of Route 5
Bazedoxifene HCl
Reactant of Route 6
Reactant of Route 6
Bazedoxifene HCl

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。